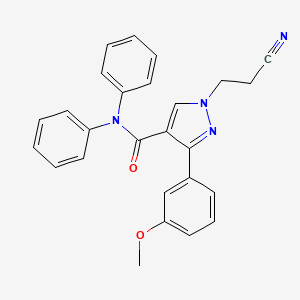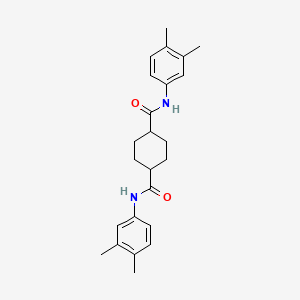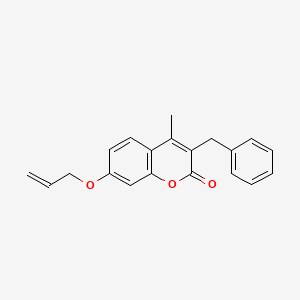![molecular formula C18H23BrN2O B5187711 1-{3-[(1-bromo-2-naphthyl)oxy]propyl}-4-methylpiperazine](/img/structure/B5187711.png)
1-{3-[(1-bromo-2-naphthyl)oxy]propyl}-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3-[(1-bromo-2-naphthyl)oxy]propyl}-4-methylpiperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a piperazine derivative that has been synthesized through a multi-step process.
Wissenschaftliche Forschungsanwendungen
1-{3-[(1-bromo-2-naphthyl)oxy]propyl}-4-methylpiperazine has potential applications in various scientific research areas. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as a radioprotective agent, as it has been shown to protect cells from radiation-induced damage. Additionally, it has been studied for its potential use as a fluorescent probe for detecting metal ions in biological samples.
Wirkmechanismus
The mechanism of action of 1-{3-[(1-bromo-2-naphthyl)oxy]propyl}-4-methylpiperazine is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It is also believed to protect cells from radiation-induced damage by scavenging free radicals and reducing oxidative stress. The fluorescent properties of the compound are due to its ability to bind to metal ions and undergo a conformational change, resulting in a change in fluorescence intensity.
Biochemical and Physiological Effects
Studies have shown that 1-{3-[(1-bromo-2-naphthyl)oxy]propyl}-4-methylpiperazine has a low toxicity profile and does not have any significant effects on normal cells. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to protect cells from radiation-induced damage by reducing oxidative stress and DNA damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-{3-[(1-bromo-2-naphthyl)oxy]propyl}-4-methylpiperazine in lab experiments include its low toxicity profile, high yield and purity, and potential applications in various scientific research areas. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the research on 1-{3-[(1-bromo-2-naphthyl)oxy]propyl}-4-methylpiperazine. These include further studies on its anti-cancer properties, potential use as a radioprotective agent, and development of new fluorescent probes for detecting metal ions in biological samples. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as to optimize the synthesis method for improved yield and purity.
Conclusion
In conclusion, 1-{3-[(1-bromo-2-naphthyl)oxy]propyl}-4-methylpiperazine is a chemical compound that has potential applications in various scientific research areas. Its synthesis method has been optimized to ensure high yield and purity of the final product. Studies have shown that it has a low toxicity profile and inhibits the growth of various cancer cell lines, protects cells from radiation-induced damage, and has potential use as a fluorescent probe for detecting metal ions in biological samples. However, further studies are needed to fully understand its mechanism of action and potential side effects, as well as to optimize the synthesis method for improved yield and purity.
Synthesemethoden
The synthesis of 1-{3-[(1-bromo-2-naphthyl)oxy]propyl}-4-methylpiperazine involves a multi-step process that starts with the reaction of 1-bromo-2-naphthol with propylene oxide to form 1-{3-[(1-bromo-2-naphthyl)oxy]propyl}-2-naphthol. This intermediate is then reacted with 4-methylpiperazine to form the final product, 1-{3-[(1-bromo-2-naphthyl)oxy]propyl}-4-methylpiperazine. The synthesis method has been optimized to ensure high yield and purity of the final product.
Eigenschaften
IUPAC Name |
1-[3-(1-bromonaphthalen-2-yl)oxypropyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrN2O/c1-20-10-12-21(13-11-20)9-4-14-22-17-8-7-15-5-2-3-6-16(15)18(17)19/h2-3,5-8H,4,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQWLWNKNXSWRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=C(C3=CC=CC=C3C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(1-Bromonaphthalen-2-yl)oxypropyl]-4-methylpiperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-methyl-7-(3-methyl-2-thienyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5187637.png)
![3-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B5187642.png)

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-morpholinecarboxamide](/img/structure/B5187666.png)
![(2R*,6R*)-2-allyl-1-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5187668.png)


![ethyl 1-{[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B5187689.png)

![2-ethyl-1-[(4-fluorophenyl)sulfonyl]piperidine](/img/structure/B5187701.png)
![3-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5187704.png)

![4-isobutoxy-N-(2-(4-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5187734.png)